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Compound of Interest

Compound Name: SF2312 ammonium

Cat. No.: B15614550

Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
SF2312 is a naturally occurring phosphonate antibiotic produced by the actinomycete

Micromonospora.[1][2] It has been identified as a potent, low-nanomolar inhibitor of enolase, a

critical enzyme in the glycolysis metabolic pathway.[1][2][3] The unique mechanism of action,

particularly its enhanced activity under anaerobic conditions, makes SF2312 a compelling

candidate for the development of new antibiotic therapies.[1] This document provides detailed

application notes and protocols for researchers engaged in the study and development of

SF2312 and its analogues.

Mechanism of Action
SF2312 exerts its antimicrobial effect by targeting and inhibiting the glycolytic enzyme enolase.

[1] Enolase catalyzes the penultimate step in glycolysis, the conversion of 2-phosphoglycerate

(2-PGA) to phosphoenolpyruvate (PEP).[4] By inhibiting this step, SF2312 disrupts cellular

energy production (ATP synthesis), which is particularly detrimental to bacteria under anaerobic

conditions as they rely solely on glycolysis for energy.[1]
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The compound is believed to penetrate bacterial membranes via the Glucose-6-phosphate

transporter system, a mechanism similar to the antibiotic fosfomycin.[1] Structural studies have

shown that the (3S,5S)-enantiomer of SF2312 is the active form that binds to the enolase

active site.[4]
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Caption: Mechanism of SF2312 action on the bacterial glycolysis pathway.
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Quantitative Data Summary
SF2312 is a highly potent inhibitor of enolase across different species. Its antibacterial activity

has been demonstrated against a range of pathogens.

Table 1: In Vitro Enolase Inhibition
Target Enzyme Source IC50 Value Reference

Enolase 1 (ENO1) Human Recombinant 37.9 nM [5]

Enolase 2 (ENO2) Human Recombinant 42.5 nM [5]

Enolase E. coli Recombinant 18.4 nM (Ki = 3.4 nM) [6]

Table 2: Antibacterial Spectrum of SF2312
Bacterial
Species

Gram Type Activity Level Conditions Reference

Salmonella Gram-Negative Strong Anaerobic [1][5]

Staphylococcus Gram-Positive Strong Anaerobic [1][5]

E. coli Gram-Negative Weak Anaerobic [1][5]

Fungi - None Anaerobic [1][5]

Experimental Protocols
The following protocols provide a framework for the in vitro evaluation of SF2312 and its

analogues.

Protocol: In Vitro Enolase Inhibition Assay
This protocol details a spectrophotometric assay to determine the IC50 value of SF2312

against purified enolase.

Objective: To quantify the inhibitory effect of SF2312 on enolase activity.

Materials:

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 12 Tech Support

https://www.medchemexpress.com/sf2312.html
https://www.medchemexpress.com/sf2312.html
https://www.researchgate.net/publication/337345197_Functional_and_structural_basis_of_E_coli_enolase_inhibition_by_SF2312_a_mimic_of_the_carbanion_intermediate
https://pmc.ncbi.nlm.nih.gov/articles/PMC5110371/
https://www.medchemexpress.com/sf2312.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC5110371/
https://www.medchemexpress.com/sf2312.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC5110371/
https://www.medchemexpress.com/sf2312.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC5110371/
https://www.medchemexpress.com/sf2312.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15614550?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Purified recombinant enolase

SF2312 ammonium salt

2-Phosphoglycerate (2-PGA) substrate

Assay Buffer: 50 mM Tris-HCl, 2 mM MgCl₂, 100 mM KCl, pH 7.5

Coupling enzymes (pyruvate kinase, lactate dehydrogenase)

NADH

ADP

96-well UV-transparent microplate

Microplate spectrophotometer

Procedure:

Prepare Reagents:

Dissolve SF2312 in sterile water to create a 10 mM stock solution. Perform serial dilutions

in Assay Buffer to achieve final concentrations ranging from 1 nM to 100 µM.

Prepare a reaction mixture containing Assay Buffer, ADP, NADH, pyruvate kinase, and

lactate dehydrogenase.

Assay Setup:

In a 96-well plate, add 10 µL of each SF2312 dilution or vehicle control (Assay Buffer).

Add 170 µL of the reaction mixture to each well.

Add 10 µL of a 400 nM enolase solution to each well (final concentration 20 nM).

Incubate the plate at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.

Initiate Reaction:
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Start the reaction by adding 10 µL of 2-PGA substrate to each well.

Data Acquisition:

Immediately place the plate in a spectrophotometer pre-warmed to 37°C.

Measure the decrease in absorbance at 340 nm every 30 seconds for 15 minutes. The

rate of NADH oxidation is proportional to enolase activity.

Data Analysis:

Calculate the initial velocity (V₀) for each concentration of SF2312.

Normalize the data, setting the velocity of the vehicle control as 100% activity.

Plot the percentage of enolase activity against the log concentration of SF2312.

Determine the IC50 value using a non-linear regression curve fit (log(inhibitor) vs.

normalized response).
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Caption: Experimental workflow for the in vitro enolase inhibition assay.
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Protocol: Minimum Inhibitory Concentration (MIC)
Determination
This protocol uses the broth microdilution method to determine the MIC of SF2312 against

various bacterial strains.

Objective: To determine the lowest concentration of SF2312 that inhibits visible bacterial

growth.

Materials:

Bacterial strains (e.g., S. aureus, E. coli)

Cation-adjusted Mueller-Hinton Broth (CAMHB)

SF2312 ammonium salt

Sterile 96-well microplates

Spectrophotometer or plate reader

Procedure:

Prepare Bacterial Inoculum:

Culture bacteria overnight on an appropriate agar plate.

Inoculate a single colony into CAMHB and grow to the mid-logarithmic phase.

Adjust the turbidity of the culture to a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL).

Dilute this suspension 1:150 in fresh CAMHB to achieve a final inoculum density of ~5 x

10⁵ CFU/mL.

Prepare SF2312 Dilutions:

Prepare a 2x concentrated serial dilution of SF2312 in CAMHB directly in a 96-well plate

(e.g., from 256 µg/mL down to 0.25 µg/mL).
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Inoculation:

Add an equal volume of the standardized bacterial inoculum to each well containing the

SF2312 dilutions. This will halve the drug concentration to the final desired concentrations.

Include a positive control well (bacteria, no drug) and a negative control well (broth only).

Incubation:

Cover the plate and incubate at 37°C for 18-24 hours. For testing under anaerobic

conditions, use an anaerobic chamber or gas-generating pouch.

Determine MIC:

The MIC is the lowest concentration of SF2312 at which there is no visible growth (i.e., the

well is clear). This can be assessed visually or by measuring the optical density at 600 nm

(OD₆₀₀).

In Vivo Development and Prodrug Strategy
While SF2312 is a potent inhibitor in vitro, its phosphonate moiety contributes to poor cell

permeability, limiting its efficacy in vivo.[1][7] Research has shown that a prodrug approach can

overcome this limitation.

A Pivaloyloxymethyl (POM) ester prodrug derivative of SF2312, termed POMSF, was

developed to mask the phosphonate group.[7] This strategy increased the cell-based potency

by approximately 50-fold.[7] Further optimization led to a derivative named POMHEX, which

demonstrated the ability to eradicate intracranial tumors in a mouse xenograft model, providing

in vivo proof-of-concept for this therapeutic strategy.[3][7]

For antibiotic development, a similar prodrug strategy could be employed to enhance the

penetration of SF2312 into bacterial cells and improve its pharmacokinetic profile.
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Caption: Logical workflow of the prodrug strategy for enhancing SF2312 efficacy.
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Synergistic Applications
Studies have revealed that SF2312 exhibits significant synergy when used in combination with

fosfomycin, especially in the presence of glucose-6 phosphate (G6P).[6][8] Fosfomycin inhibits

an early step in cell wall synthesis, and its uptake is also dependent on G6P transporters. This

combination targets two distinct and essential cellular mechanisms, suggesting a promising

strategy to enhance antibacterial efficacy and potentially combat resistance.[8]

Conclusion
SF2312 is a potent natural product inhibitor of enolase with a clear mechanism of action and

demonstrated antibacterial activity. While challenges related to its delivery and in vivo efficacy

exist, they can be addressed through medicinal chemistry approaches such as prodrug design.

The potential for synergistic combinations with existing antibiotics further enhances its appeal

as a lead compound for developing novel antibacterial therapies. The protocols and data

presented here serve as a foundational resource for researchers working to unlock the full

therapeutic potential of SF2312.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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